molecular formula C4H2F8O B1303418 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether CAS No. 56860-85-6

1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether

Cat. No.: B1303418
CAS No.: 56860-85-6
M. Wt: 218.04 g/mol
InChI Key: WSIIYENBWBHASS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether plays a significant role in biochemical reactions due to its strong Lewis acid characteristics and proficient nucleophilic behavior . It forms complexes through reactions with other compounds, which are believed to be the source of its unique properties . This compound interacts with various enzymes, proteins, and other biomolecules, forming complexes that can influence the solubility of organic substances across different solvents . The exact nature of these interactions remains somewhat elusive, but it is postulated that the strong Lewis acid characteristics of this compound allow it to form stable complexes with other biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s low toxicity makes it suitable for use in laboratory experiments, where it can be used to study the effects of fluorinated ethers on cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its strong Lewis acid characteristics and nucleophilic behavior . These properties allow it to form complexes with other compounds, which are believed to be the source of its unique properties . The compound’s ability to form stable complexes with biomolecules suggests that it may influence enzyme inhibition or activation and changes in gene expression . The exact binding interactions and the resulting effects on biomolecules are still being studied, but the compound’s strong Lewis acid characteristics are thought to play a key role in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . This compound is known for its low volatility and low flammability, which contribute to its stability in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound’s low toxicity makes it suitable for use in various dosages without causing significant adverse effects . At high doses, there may be threshold effects and potential toxic or adverse effects that need to be carefully monitored .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is metabolized to inorganic fluoride and formaldehyde, with 2,3,3,3-tetrafluoropropionic acid also identified as a metabolite . These metabolic pathways are important for understanding the compound’s effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s low volatility and low toxicity make it suitable for use in various laboratory experiments, where it can be studied for its effects on localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is an important factor in understanding its activity and function . The compound’s ability to form complexes with biomolecules suggests that it may be directed to specific compartments or organelles within the cell . Targeting signals and post-translational modifications may play a role in directing the compound to specific subcellular locations, where it can exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene oxide with difluoromethyl ether under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product to achieve high purity levels, often exceeding 98% . The compound’s non-flammability and low toxicity make it suitable for various industrial applications.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether stands out due to its specific combination of low volatility, low toxicity, and strong Lewis acid characteristics. These properties make it particularly valuable in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

1-(difluoromethoxy)-1,1,2,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O/c5-1(3(8,9)10)4(11,12)13-2(6)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIIYENBWBHASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(F)F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380842
Record name Difluoromethyl 2H-perfluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56860-85-6
Record name Difluoromethyl 2H-perfluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56860-85-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether
Reactant of Route 2
Reactant of Route 2
1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether
Reactant of Route 3
1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether

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